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Compound of Interest
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Cat. No.: B1662563
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Introduction

Anpirtoline hydrochloride (developmental code name D-16949) is a synthetic, centrally
acting compound with a unique and complex pharmacological profile.[1][2] Structurally, it is
identified as 6-Chloro-2-[piperidinyl-4-thio]pyridine hydrochloride. Although it was investigated
for the treatment of major depressive disorder (MDD) and pain, it has not been marketed and is
primarily utilized as a research tool to explore the serotonergic system.[2] This document
provides a comprehensive overview of its pharmacological properties, drawing from key in vitro
and in vivo studies.

Chemical and Physical Properties

Anpirtoline hydrochloride is a white solid that is soluble in water and DMSO.[2] Its high water
solubility is advantageous for its application in both in vitro and in vivo experimental settings.[3]
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Property Value Source
Molecular Formula C10H14CI2N2S [3]
Molar Mass 265.20 g/mol [3]
Melting Point 126-128°C [2][3]
Density 1.27 g/cm3 [3]

Water Solubility

100 mg/mL (37.71 mM)

[3]

DMSO Solubility

26.52 mg/mL (100 mM)

[3]

CAS Number

98330-05-3

[2]

Pharmacodynamics: Receptor Interaction and
Mechanism of Action

Anpirtoline's primary mechanism of action revolves around its potent interaction with serotonin

(5-HT) receptors. It exhibits a mixed profile of agonist and antagonist activities across different

5-HT receptor subtypes, with a notable preference for the 5-HT1B receptor.[2]

Receptor Binding Affinity

Radioligand binding assays using rat brain membranes have been employed to determine the

affinity of Anpirtoline for various serotonin receptor subtypes. The resulting inhibition constants

(Ki) highlight its selectivity profile.

Binding Affinity (Ki,

Receptor Subtype M) Activity Profile Source(s)
n

5-HT1B 28 Full Agonist [11[31[41[5]

5-HT:1A 150 Partial Agonist [11131[4115]
Competitive

5-HTs 29.5 _ [3]
Antagonist

5-HT:2 1490 (1.49 pM) Weak Antagonist [11[31[41[5]
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Detailed Mechanism of Action

5-HT1B Receptor Agonism: Anpirtoline is a potent and selective agonist at 5-HT1B receptors.
These receptors function as presynaptic autoreceptors, and their activation by Anpirtoline leads
to the inhibition of serotonin (5-HT) synthesis and release in key brain regions.[3] Microdialysis
studies have confirmed that administration of Anpirtoline can reduce extracellular serotonin
levels by 40-60%.[3] This modulation of serotonergic transmission is believed to be the primary
mechanism behind its observed behavioral effects, such as the attenuation of aggression.[3]

5-HTs Receptor Antagonism: In addition to its agonist activity, Anpirtoline acts as a competitive
antagonist at 5-HTs receptors.[3] This action is significant as 5-HTs receptors are ligand-gated
ion channels involved in emesis and gastrointestinal motility. The antagonist properties at this
receptor may contribute to the antiemetic effects observed in preclinical models.[3][6]

Other Receptor Interactions: Anpirtoline demonstrates partial agonism at 5-HT1A receptors and
weak antagonism at 5-HT2 receptors.[3][4] The interaction with 5-HT1A receptors may
contribute to its antidepressant-like and antinociceptive properties.[4][5] Its very low affinity for
5-HT2 receptors suggests minimal involvement in pathways associated with hallucinogenic
effects.[3]

Signaling Pathway Visualization

Activation of the 5-HT1B receptor, a Gi/o-coupled protein, by Anpirtoline initiates an intracellular
signaling cascade that leads to the inhibition of adenylyl cyclase, thereby reducing cyclic AMP
(CAMP) levels.
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Anpirtoline-mediated 5-HT1B receptor signaling cascade.
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Experimental Protocols and Findings

The pharmacological profile of Anpirtoline has been characterized through a variety of in vitro
and in vivo experimental paradigms.

In Vitro Experiments

3.1.1 Radioligand Binding Assays
o Objective: To determine the binding affinity (Ki) of Anpirtoline for various receptor subtypes.
e Protocol:

o Membrane Preparation: Rat brain cortices or other relevant tissues are homogenized in a
buffer solution (e.g., Tris-HCI) and centrifuged to isolate cell membranes containing the
receptors of interest.

o Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-
(S)-zacopride for 5-HTs receptors) and varying concentrations of Anpirtoline (the
competitor).[6]

o Separation: The reaction is terminated, and bound radioligand is separated from unbound
ligand via rapid filtration through glass fiber filters.

o Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

o Data Analysis: The concentration of Anpirtoline that inhibits 50% of the specific binding of
the radioligand (ICso) is determined. The Ki value is then calculated using the Cheng-
Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd
is its dissociation constant.[5]
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Workflow for a competitive radioligand binding assay.

3.1.2 Functional Assays

e Adenylate Cyclase Activity: Anpirtoline's agonist effect at 5-HT1B receptors was confirmed by

its ability to inhibit forskolin-stimulated adenylate cyclase activity in homogenates of the rat
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substantia nigra.[4][5] This effect was preventable by 5-HT1B receptor antagonists.[4][5]

o Cation Influx Assay: To assess 5-HTs antagonism, N1E-115 neuroblastoma cells were used.
Anpirtoline was shown to concentration-dependently inhibit the influx of [*4C]-guanidinium
induced by 5-HT, shifting the 5-HT concentration-response curve to the right, which is
characteristic of a competitive antagonist.[6] The apparent pA:z value was determined to be
7.78.[6]

In Vitro

. TissuelCell Anpirtoline Potency (ECso
Functional . Source(s)
Line Effect I pA2)
Assay
[BH]-5-HT Rat Brain Cortex o
] Inhibition 55 nM [4][5]
Release Slices
[BH]-5-HT Pig Brain Cortex .
) Inhibition 1190 nM [41[5]
Release Slices
) Inhibition
Cation Influx N1E-115 Cells pA2 =7.78 [6]

(Antagonism)

In Vivo Experiments

3.2.1 Behavioral Models

e Forced Swimming Test (Antidepressant-like activity): In this rat model of "behavioral despair,”
Anpirtoline induced a dose-related increase in swimming activity and a decrease in
immobility time, effects characteristic of antidepressant drugs.[4]

» Electrostimulated Pain Test (Antinociceptive activity): Anpirtoline dose-dependently increased
the pain threshold in mice. This antinociceptive effect was abolished by pretreatment with
antagonists like cyproheptadine or propranolol.[4][5]

e Aggression Models (e.g., Resident-Intruder): Anpirtoline has been shown to reduce
aggressive behaviors, such as attack latency and bite frequency, in socially instigated mice.
[3] This effect is attributed to its primary action as a 5-HT1B agonist.[3]
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« Discriminative Stimulus Effects: In rats trained to discriminate Anpirtoline from vehicle, the 5-
HT1B agonists 1-(m-trifluoromethylphenyl)-piperazine (TFMPP) and RU 24969 fully
substituted for Anpirtoline, confirming that its discriminative stimulus effects are primarily

mediated by 5-HT1B receptors.[7]
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Logical workflow of the Forced Swimming Test.

3.2.2 In Vivo Efficacy
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Experimental

Species Effect Potency (EDso) Source(s)

Model
Electrostimulated ) o ) )

] Mice Antinociception 0.52 mg/kg, i.p. [4][5]
Pain Test
Forced Antidepressant- ]

o Rats ) 4.6 mg/kg, i.p. [4]
Swimming Test like
Discriminative Drug )

) Rats S 0.31 mg/kg, i.p. [7]
Stimulus Discrimination
Aggression ) Reduced

] Mice ) 0.3-3 mg/kg, s.c.  [3]
Modulation Aggression
Conclusion

Anpirtoline hydrochloride is a multifaceted pharmacological agent characterized by its potent
agonist activity at 5-HT1B receptors and competitive antagonism at 5-HTs receptors.[3] Its
profile is further defined by weaker interactions with 5-HT1A and 5-HT2 receptors.[3] This
unique combination of effects results in a range of activities, including antidepressant-like,
antinociceptive, and anti-aggressive properties in preclinical models.[4] As a brain-penetrant
compound, it remains a valuable tool for researchers investigating the complex roles of the
serotonergic system in both normal physiology and pathological states. The detailed data on its
receptor affinities and in vivo efficacy provide a solid foundation for its use in elucidating the
function of specific serotonin receptor subtypes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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